molecular formula C15H30O2S B1594639 Lauryl 3-mercaptopropionate CAS No. 6380-71-8

Lauryl 3-mercaptopropionate

Cat. No. B1594639
CAS RN: 6380-71-8
M. Wt: 274.5 g/mol
InChI Key: ARNIBHATWCFIIK-UHFFFAOYSA-N
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Description

Lauryl 3-mercaptopropionate is a chemical compound with the formula C₁₅H₃₀O₂S . It is a type of chemical entity and a subclass of a chemical compound . It is also known as Dodecyl 3-mercaptopropionate .


Synthesis Analysis

The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .


Molecular Structure Analysis

The molecular weight of Lauryl 3-mercaptopropionate is 274.4642 dalton . Its chemical formula is C₁₅H₃₀O₂S . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Lauryl 3-mercaptopropionate can be used in thiol–ene “click chemistry” . This approach enables the fabrication of structures with tunable physicochemical properties and compressibility . It facilitates post-functionalization through thiol-Michael addition reactions, thereby expanding performance and application potential .


Physical And Chemical Properties Analysis

Lauryl 3-mercaptopropionate is a colorless oil . It is derived from the addition of hydrogen sulfide to acrylic acid . More detailed physical and chemical properties may be found in specific databases or scientific literature .

Scientific Research Applications

Environmental Chemistry and Ecology

  • Biotransformation in Marine Sediments : 3MPA is identified as a major organic sulfur compound in marine sediments. It's generated from the biotransformations of dimethylsulphoniopropionate (DMSP) and sulfur-containing amino acids like methionine and homocysteine. This indicates 3MPA's central role in both catabolic and assimilatory sulfur metabolism in general (Kiene & Taylor, 1988).

Industrial Chemistry

  • Dehydrosulfurization of 3-Mercaptopropionic Acid : 3MPA is used in the selective dehydrosulfurization process to recover the hydrocarbon core, producing acrylic acid and hydrogen polysulfides as co-products (Pina, Falletta & Rossi, 2010).

Nanotechnology and Sensor Development

  • Synthesis of TiO2-Au Nanoparticles for Sensors : TiO2-Au nanoparticles are developed as sensors for 3MPA in aquatic environments, due to its role in the biogeochemistry of sulfur and its toxicity at certain concentrations. This highlights the application of 3MPA in developing environmental monitoring tools (Montoya‐Villegas et al., 2019).

Polymer Chemistry

  • 3MPA-Ce(IV) Redox Couple for Polymer Cross-Linking : This study demonstrates the use of a 3MPA-Ce(IV) redox couple in the cross-linking polymerization of acrylamide, affecting the swelling behavior of the resulting hydrogels. This has implications in the field of polymer chemistry and material science (Özeroğlu & Özduganci, 2013).

Pharmaceutical Research

  • Synthesis of Highly Crystalline Polyaniline : Sodium lauryl sulfate, a derivative of Lauryl 3-mercaptopropionate, is used in the synthesis of polyaniline salts for supercapacitor applications. This highlights its role in advanced material synthesis (Bolagam, Boddula & Srinivasan, 2014).

Safety And Hazards

Lauryl 3-mercaptopropionate is considered hazardous. It is flammable and toxic if swallowed. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation. It is fatal if inhaled and may cause respiratory irritation .

Future Directions

Lauryl 3-mercaptopropionate has potential applications in the field of materials science and organic chemistry. It can be used in the production of synthetic and semi-synthetic proteins . It is also used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands . Future research may focus on its potential uses in various applications and the optimization of its synthesis process .

properties

IUPAC Name

dodecyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18/h18H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNIBHATWCFIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064298
Record name Lauryl 3-mercaptopropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauryl 3-mercaptopropionate

CAS RN

6380-71-8
Record name Dodecyl 3-mercaptopropanoate
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Record name Propanoic acid, 3-mercapto-, dodecyl ester
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Record name Dodecyl 3-mercaptopropionate
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Record name Propanoic acid, 3-mercapto-, dodecyl ester
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Record name Lauryl 3-mercaptopropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl 3-mercaptopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
QU Ahmed, V Narayanamurthy, S Razali… - Biomedicine & …, 2019 - Elsevier
… dilauryl thiodipropionate (47.27%), pentadecyl acrylate (10.36%), 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1′,2′-d]pyrazine (9.11%) and lauryl 3-mercaptopropionate (…
Number of citations: 12 www.sciencedirect.com
FO Roheem, HA Natto, MF Johan, QU Ahmed… - academia.edu
Porcupine bezoars (PBs) are masses of undigested calcareous concretions formed within the gastrointestinal tract. There are undocumented claims that PBs have antioxidant activity …
Number of citations: 2 www.academia.edu
W Buakaew, RP Sranujit, C Noysang, S Sangouam… - Plants, 2021 - mdpi.com
Oral hygiene and control of microbial plaque biofilm formation are effective methods for preventing gingivitis. Mouthwashes containing leaf extracts of the medicinal plants Citrus hystrix …
Number of citations: 10 www.mdpi.com
AY Firus Khan, F Abdullah Asuhaimi, TK Jalal… - Antioxidants, 2019 - mdpi.com
Porcupine bezoars (PBs) are masses of undigested calcareous concretions formed within the gastrointestinal tract. There are undocumented claims that PBs have antioxidant activity …
Number of citations: 10 www.mdpi.com

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